1-(1,3-Benzothiazol-2-yl)propan-2-one
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)propan-2-one, often involves reactions under reflux conditions with triethylamine in ethanol. For instance, Azimi et al. (2014) described a convenient synthesis method involving the reaction of 4-propionyl-3-(4-substitutedphenylamino)isoxazol-5(2H)-one substituted on nitrogen with a 2-chlorobenzothiazole group (Azimi, Tahazadeh, & Kamari, 2014). Other synthetic approaches explore chemoenzymatic synthesis for derivatives of benzothiazole with significant antifungal activity, highlighting the compound's versatility and potential in biological applications (Borowiecki, Fabisiak, & Ochal, 2013).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)propan-2-one, is characterized by the presence of a benzothiazole ring which imparts significant chemical and physical properties to these compounds. Baryala et al. (2010) investigated the crystal structure, revealing non-classical C—H⋯O hydrogen bonds that build up a dimeric substructure, emphasizing the planarity and molecular interactions within crystals (Baryala et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving benzothiazole derivatives can lead to a variety of compounds with potential applications in medicinal chemistry and material science. For example, Al-Omran & El-Khair (2011) reported on the synthesis of novel derivatives with antibacterial and antifungal activities, showcasing the compound's reactivity and potential for bioactive molecule development (Al-Omran & El-Khair, 2011).
Physical Properties Analysis
The physical properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one derivatives, such as melting points, solubility, and crystallinity, are influenced by the molecular structure and substitution patterns on the benzothiazole ring. These properties are essential for determining the compound's applicability in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal in their application in synthetic chemistry. Quantum chemical modeling and density functional theory (DFT) calculations, as performed by Sheikhi & Shahab (2017), provide insights into the electronic properties, molecular orbitals, and potential reactivity of these compounds (Sheikhi & Shahab, 2017).
Scientific Research Applications
Thermolysis and Synthesis
1-(1,3-Benzothiazol-2-yl)propan-2-one has been studied in the context of gas-phase thermolysis, where it undergoes pyrolysis to produce aniline and indoles. This research offers insights into the kinetics and mechanism of benzotriazole derivatives' thermolysis, contributing to our understanding of chemical reaction pathways and stability under high-temperature conditions (Dib et al., 2004).
Crystallographic Studies
The compound has also been the subject of crystallographic studies. For example, 3-(Benzothiazol-2-yl)-3-(prop-2-ynyl)hex-5-yn-2-one, prepared by alkylation of 1-(benzothiazol-2-yl)propan-2-one, has been analyzed to understand its molecular structure and bonding characteristics, contributing to materials science and molecular engineering (Baryala et al., 2010).
Chemoenzymatic Synthesis
In another study, 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol, a related compound, was used in chemoenzymatic synthesis studies. This research provides valuable insights into the use of lipase-catalyzed reactions for the kinetic resolution of enantiomers, contributing to the field of organic synthesis and pharmaceutical chemistry (Borowiecki et al., 2013).
Antimicrobial and Antifungal Applications
The compound has also been used in the synthesis of derivatives with potential antimicrobial and antifungal activities. Studies on such derivatives contribute to the development of new therapeutic agents and understanding the structure-activity relationships in medicinal chemistry (Al-Omran & El-Khair, 2011).
Corrosion Inhibition
Benzothiazole derivatives, including those related to 1-(1,3-Benzothiazol-2-yl)propan-2-one, have been researched for their corrosion inhibiting effects. Such studies are important in materials science, particularly for the protection of metals against corrosion (Hu et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILRFCCYHXDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313193 | |
Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)propan-2-one | |
CAS RN |
36874-53-0 | |
Record name | NSC267240 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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